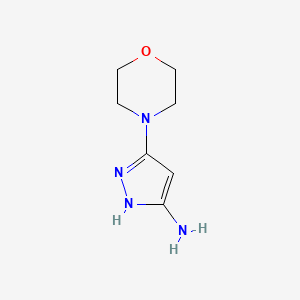

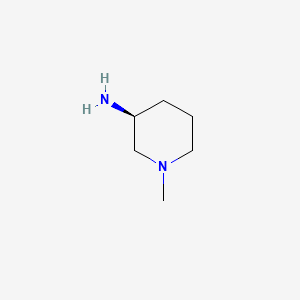

5-Morpholino-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

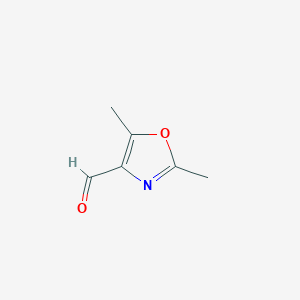

5-Morpholino-1H-pyrazol-3-amine is a chemical compound that is part of a broader class of pyrazole derivatives. These compounds have been extensively studied due to their potential pharmacological activities, particularly as receptor antagonists and antimicrobials, as well as their role in the synthesis of other complex molecules with possible applications in cancer treatment .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with morpholine groups, involves various chemical reactions that allow for the introduction of different substituents to the pyrazole core. For instance, the synthesis of 1-arylpyrazoles as σ(1) receptor antagonists has been reported, where the nature of the pyrazole substituents, including the presence of a basic amine, was found to be crucial for activity . Additionally, ketone derivatives of propargylamines have been used as synthetic equivalents in the synthesis of acetylenic 2-pyrazolines and pyrazoles, with cyclic amines like morpholine playing a role in the cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods such as NMR, MS, and FT-IR, as well as single-crystal X-ray diffraction. Computational methods like density functional theory (DFT) calculations can also be employed to optimize the molecular structure and analyze non-covalent interactions, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, the interaction of certain ketone derivatives with arylhydrazines can lead to the formation of dihydro-1H-pyrazoles and their subsequent oxidation to 1H-pyrazoles . Moreover, the reaction of pyrazole-5-carboxylate derivatives with amines such as 2-morpholinoethanamine can yield substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including solubility, fluorescence, and antimicrobial activity, can be influenced by the nature of the substituents. For instance, some pyrazole derivatives exhibit marked fluorescent abilities with large Stokes shifts, which may have potential applications in imaging . The antimicrobial activity of compounds containing pyrazole, pyrimidine, and morpholine analogues has been evaluated, with the presence of electron-withdrawing groups enhancing this activity .

Applications De Recherche Scientifique

Synthesis and Pharmacological Activity

5-Morpholino-1H-pyrazol-3-amine derivatives have been synthesized and evaluated for their pharmacological activities. For instance, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists, including compounds like S1RA (E-52862), demonstrated significant activity in neuropathic pain models (Díaz et al., 2012).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions and possess unique properties. For example, they react differently with nitrogen bases, leading to the formation of new derivatives with potential pharmacological properties (Shablykin et al., 2008). Additionally, they are used in the synthesis of fluorescent compounds with large Stokes shifts, highlighting their potential in materials science (Odin et al., 2022).

Antitumor and Antimicrobial Applications

Several derivatives of this compound have shown promising antitumor and antimicrobial activities. For instance, compounds synthesized with morpholine moiety demonstrated significant in vitro activities against human lung cancer and hepatocellular carcinoma (Gomha et al., 2018). Additionally, novel derivatives containing pyrazole, pyrimidine, and morpholine analogues exhibited antimicrobial activity against different bacterial and fungal strains (Desai et al., 2016).

Catalysis and Synthesis

These compounds are also utilized in catalysis and the synthesis of various chemical structures. For instance, they have been used in copper-catalyzed tandem reactions for the synthesis of pyrazolo[5,1-a]isoquinolines (Wen et al., 2015). Furthermore, their role in the synthesis of novel Schiff and Mannich bases, which showed cytotoxic properties in Hep G2 cells, highlights their utility in medicinal chemistry (Sunil et al., 2011).

Mécanisme D'action

Target of Action

5-Morpholino-1H-pyrazol-3-amine is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei . The exact interaction between this compound and its targets needs further investigation.

Biochemical Pathways

For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei , suggesting that they may interfere with the parasites’ metabolic pathways.

Result of Action

It is known that some pyrazole derivatives can inhibit the growth ofLeishmania aethiopica and Plasmodium berghei , suggesting that this compound may have similar effects.

Safety and Hazards

Propriétés

IUPAC Name |

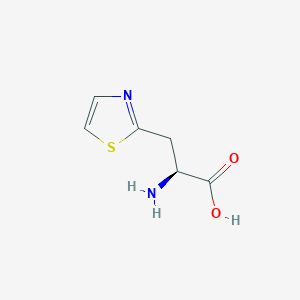

3-morpholin-4-yl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-6-5-7(10-9-6)11-1-3-12-4-2-11/h5H,1-4H2,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXSLDDVUHUPHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398985 |

Source

|

| Record name | 5-Morpholino-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

756814-98-9 |

Source

|

| Record name | 5-Morpholino-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)